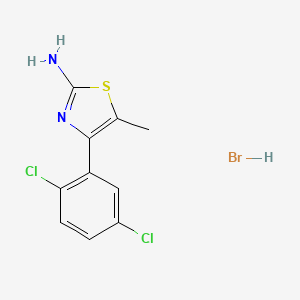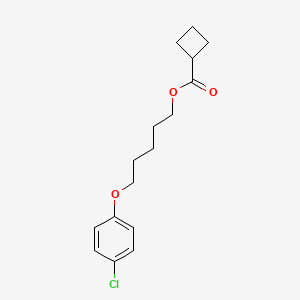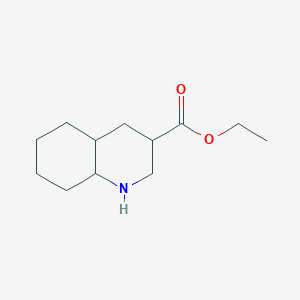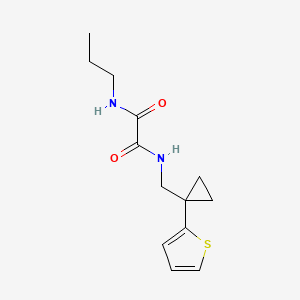
2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiazole carboxylic acids This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxylic acid group
作用机制
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound may interact with palladium catalysts or other components involved in these reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in the formation of carbon-carbon bonds . The reaction involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation with a nucleophilic organic group transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may play a role in the synthesis of complex organic compounds, including pharmaceuticals and polymers.
Result of Action
Its potential use in suzuki–miyaura coupling reactions suggests that it may contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl group. One common method is the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
科学研究应用
2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
2-(2,6-Difluorophenyl)-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
2-(2,4-Difluorophenyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with different fluorine substitution pattern, leading to different reactivity and applications.
2-(2,6-Dichlorophenyl)-1,3-thiazole-5-carboxylic acid: Chlorine atoms instead of fluorine, resulting in different chemical properties and biological activities.
2-(2,6-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid: Methyl groups instead of fluorine, affecting the compound’s hydrophobicity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2S/c11-5-2-1-3-6(12)8(5)9-13-4-7(16-9)10(14)15/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFOWNXSECHVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=C(S2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-({2-[1-methyl-2-(2-thienylcarbonyl)hydrazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2759225.png)


![2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2759232.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2759233.png)

![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2759236.png)



![N-[2-(1H-1,3-benzodiazol-1-yl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2759241.png)
![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide](/img/structure/B2759244.png)
![5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2759247.png)
![N-[4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2759248.png)
